molecular formula C20H12 B047544 Benzo(e)pyrene CAS No. 192-97-2

Benzo(e)pyrene

Cat. No. B047544
CAS RN: 192-97-2
M. Wt: 252.3 g/mol
InChI Key: TXVHTIQJNYSSKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzo(e)pyrene and its analogues, including benzo[a]pyrene, have been synthesized through various chemical processes. Studies on their molecular geometry reveal the effects of nonbonded interactions between hydrogen atoms on molecular distortions, particularly in the bay-region of the molecule, which is crucial for understanding their chemical behavior and reactivity (Carrell et al., 1997).

Molecular Structure Analysis

The structural analysis of benzo(e)pyrene and its derivatives shows significant strain due to nonbonded hydrogen interactions, which leads to an increase in the C-C-C angles in the bay-region. This structural strain has implications for the molecule's reactivity and interactions with biological macromolecules (Carrell et al., 1997).

Chemical Reactions and Properties

The metabolism of benzo(e)pyrene involves complex enzymatic pathways leading to various metabolites, including diol-epoxides, which are significant due to their biological activities. The enzymatic conversion and the stereospecificity of these reactions are crucial for understanding the chemical properties and potential toxicological impacts of benzo(e)pyrene and its metabolites (Yang et al., 1976).

Physical Properties Analysis

The physical properties of benzo(e)pyrene, such as its crystalline structure and stacking arrangements, are influenced by its molecular strain and nonbonded interactions. These properties are essential for understanding the molecule's behavior in different environmental and biological contexts (Carrell et al., 1997).

Chemical Properties Analysis

Benzo(e)pyrene's chemical reactivity, particularly its interaction with DNA and its metabolic transformation into mutagenic and carcinogenic compounds, is a critical area of study. The formation of covalent adducts with cellular DNA and the stereoselectivity of these reactions have significant implications for understanding the mutagenic and carcinogenic potentials of benzo(e)pyrene (Weinstein et al., 1976).

Scientific Research Applications

  • Protein Interaction Networks : Benzo(a)pyrene has been shown to alter protein interaction networks, which can affect human diseases. These effects are both tissue- and time-specific (Qian Ba et al., 2015).

  • Gene Expression in Soil Organisms : Exposure to benzo(a)pyrene in the earthworm Eisenia fetida alters gene expression. This indicates its potential as a molecular marker for detecting the presence of benzo(a)pyrene in soil (S. Mayilswami et al., 2017).

  • Mutagenicity and Carcinogenicity : The diol epoxide derivative of benzo[a]pyrene is identified as a powerful mutagen in cultured mammalian cells, suggesting its role as a carcinogenic metabolite of benzo(a)pyrene (R. Newbold & P. Brookes, 1976). Additionally, benzo[a]pyrene adducts form at mutational hotspots in the P53 gene, providing a direct link between cigarette smoke and lung cancer development (M. Denissenko et al., 1996).

  • Discovery and Historical Significance : The discovery of benzo(a)pyrene in coal tar significantly advanced our understanding of chemical carcinogenesis and its impact on human health (D. Phillips, 1983).

  • Reactive Intermediates and DNA Binding : Benzo[a]pyrene metabolites can form four distinct types of reactive intermediates capable of binding to DNA. This indicates multiple pathways for their metabolism (O. Pelkonen et al., 1978).

  • Bioremediation : The fungus Fusarium sp. E033 shows potential for benzo(a)pyrene bioremediation, being able to tolerate and degrade high concentrations of this compound (S. Chulalaksananukul et al., 2006).

  • Maternal and Fetal Exposure : Maternal exposure to benzo(a)pyrene leads to fetal exposure and the placenta's ability to activate benzo(a)pyrene to DNA adducts (V. Karttunen et al., 2010).

  • Chemical-Biological Treatment : An integrated chemical-biological treatment approach using ozone-mediated degradation shows promise for treating benzo[a]pyrene in the aqueous phase, leading to biodegradable intermediates (Yu Zeng et al., 2000).

  • Carcinogenic Risk Assessment : Risk assessment studies for benzo[a]pyrene are based on various exposure methods including feeding, inhalation, and intratracheal administration (J. F. Collins et al., 1991).

Safety And Hazards

Benzo(e)pyrene is considered a pollutant and carcinogen . It forms carcinogenic and mutagenic metabolites, which intercalate into DNA, interfering with transcription . It is harmful because it forms carcinogenic and mutagenic metabolites .

Future Directions

Future research could focus on the bacterial degradation of Benzo(e)pyrene . Additionally, scientists are encouraged to look beyond benzo(a)pyrene, to consider a broader class of PAHs when assessing a community’s cancer risk .

properties

IUPAC Name

benzo[e]pyrene
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InChI

InChI=1S/C20H12/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h1-12H
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InChI Key

TXVHTIQJNYSSKO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=CC=C25)C=C4
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Molecular Formula

C20H12
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DSSTOX Substance ID

DTXSID3023764
Record name Benzo[e]pyrene
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Molecular Weight

252.3 g/mol
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Physical Description

Benzo[e]pyrene appears as colorless crystals or white crystalline solid. (NTP, 1992), Insoluble in water (0.0063 mg/L at 25 deg C; [ChemIDplus] Fine, slightly yellow crystals; Insoluble in water; [MSDSonline]
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Boiling Point

918 °F at 760 mmHg (NTP, 1992), 492 °C at 76- mm Hg, BP: 250 °C at 3-4 mm Hg (sublimes)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water 0.0063 mg/L at 25 °C, 2.9X10-8 mol/L dissolve in water at 25 °C, Soluble in acetone
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Vapor Pressure

0.00000001 [mmHg], 5.7X10-9 mm Hg at 25 °C /extrapolated/
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Mechanism of Action

... Previous studies from /the author's/ laboratory reported that benzo(a)pyrene (Bap) influenced efflux transport of rhodamine 123 (Rho-123) by induction of P-glycoprotein (P-gp) in Caco-2 cells. The present study investigated whether induction of P-gp and the enhanced efflux transport of Rho-123 were caused by benzo(e)pyrene (Bep), which has a structure similar to Bap, but is not a carcinogenic compound. In Caco-2 monolayer exposed to 50 uM Bep for 72 hr, the ratio of the apparent permeability coefficient (P(app)) of Rho-123 efflux increased significantly compared to that of the control monolayer. Similarly, a significant increase in expression of MDR1 mRNA and of P-gp at the protein level were detected by RT-PCR and by Western blot analysis, respectively, in Caco-2 cells exposed to Bep, compared to that of the control. Caco-2 cells exposed to Bep showed oxidative stress that was detected by fluorescence microscopy using aminophenyl fluorescein. However, the oxidative stress was weaker compared with that of Bap. The cellular GSH content was decreased to 80% or 59% of control cells, respectively, in Caco-2 cells exposed to either Bep or Bap. Our results further show that Bep or Bap-induced P-gp in Caco-2 cells might have been the result of oxidative stress rather than DNA damage., The mechanism of the co-carcinogenic activity of benzo[e]pyrene (BeP) was investigated by determining the effects of benzo[e]pyrene on the binding of the carcinogen benzo[a]pyrene (BaP) to DNA in Sencar mouse epidermis. The dose of benzo[a]pyrene used was 20 nmol/mouse a dose which is not carcinogenic in a single application but is carcinogenic after multiple treatments such as those in the benzo[a]pyrene-benzo[e]pyrene co-carcinogenesis experiments described by Van Duuren and Goldschmidt. After 3 hr of exposure to [(3)H]benzo[a]pyrene and benzo[e]pyrene at benzo[a]pyrene:benzo[e]pyrene dose ratios of 1:3 and 1:10, [(3)H]benzo[a]pyrene-DNA adducts in both benzo[e]pyrene-treated groups were lower than in an acetone-benzo[a]pyrene control group. After 12 and 24 hr of exposure the benzo[a]pyrene-benzo[e]pyrene (1:10) group contained 19% and 33% higher [(3)H]benzo[a]pyrene-DNA adduct levels than the control. In the benzo[a]pyrene-benzo[e]pyrene 11:3) group the amount of [(3)H]benzo[a]pyrene-DNA adduct levels was higher than the control after 12 hr. Benzo[e]pyrene cotreatment with either [(3)H]benzo[a]pyrene-7 8-dihydrodiol or anti-[(3)H]benzo[a]pyrene had no effect on the amount of benzo[a]pyrene DE-DNA adducts present. These results demonstrate that the cocarcinogen benzo[e]pyrene increases the amount of a low dose of benzo[a]pyrene that binds to mouse epidermal DNA and indicate that the increase in benzo[a]pyrene-DNA adducts results from increased metabolism of benzo[a]pyrene to the proximate carcinogen benzo[a]pyrene-7 8-dihydrodiol.
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Product Name

Benzo[e]pyrene

Color/Form

Prisms or plates from benzene, Pale yellow needles (from benzene or methanol), Colorless crystals or white crystalline solid

CAS RN

192-97-2, 73467-76-2
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Melting Point

352 to 354 °F (NTP, 1992), 178-179 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16,500
Citations
FP Schwarz, SP Wasik - Analytical chemistry, 1976 - ACS Publications
1CT3, 0.16±0.02, 0.25±0.02, 0.69±0.06, 0.20±0.01, and~ 0.3±0.1. With the exception of pyrene, oxygen quenching of the fluorescence in water Is at most 30%. The fluorescence …
Number of citations: 249 pubs.acs.org
K Mokrzyński, G Szewczyk… - Photochemistry and …, 2023 - Wiley Online Library
Polycyclic aromatic hydrocarbons (PAHs) are a group of organic compounds derived mostly from the incomplete combustion of fossil fuels and biomass. Human skin can absorb PAHs …
Number of citations: 4 onlinelibrary.wiley.com
N Tanaka, M Sakata - Geochemical Journal, 2002 - jstage.jst.go.jp
The objective of this study is to clarify the effect of photooxidation on δ13C of benzo (a) pyrene (BaP) and benzo (e) pyrene (BeP) in the atmosphere. They are structural isomers but are …
Number of citations: 21 www.jstage.jst.go.jp
GL Borosky, KK Laali - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
A DFT study aimed at understanding structure–reactivity relationships and fluorine substitution effects on carbocation stability in benzo[a]pyrene (BaP), benzo[e]pyrene (BeP), and aza-…
Number of citations: 33 pubs.rsc.org
LR Curtis, CB Garzon, M Arkoosh, T Collier… - Toxicology and Applied …, 2011 - Elsevier
This study assessed the role of aryl hydrocarbon receptor (AHR) affinity, and cytochrome P4501A (CYP1A) protein and activity in polyaromatic hydrocarbon (PAH)-induced oxidative …
Number of citations: 51 www.sciencedirect.com
KL White Jr, MP Holsapple - Cancer research, 1984 - AACR
The role of metabolic activation of benzo(a)pyrene B(a)P in mediating its suppression of humoral immune responsiveness of the female C57BL/6 × C3H F 1 (hereafter called B6C3F 1 ) …
Number of citations: 114 aacrjournals.org
H Lee, N Shyamasundar… - The Journal of Organic …, 1981 - ACS Publications
Convenient syntheses of the complete set of isomeric phenols of benzo [e] pyrene, 1-, 2-, 3-, 4-, 9-, and 10-hydroxybenzo [e] pyrene, are described. The structural assignments are …
Number of citations: 13 pubs.acs.org
SK Nayak, R Kore, MS Ahmed, P Verma, R Vallavoju… - Optical Materials, 2023 - Elsevier
We herein report our results on the nonlinear optical (NLO) properties of three polycyclic aromatic hydrocarbons (PAHs) based benzo[e]pyrene derivatives namely 10-phenylbenzo[e]…
Number of citations: 6 www.sciencedirect.com
SE Fioressi, RC Binning Jr, DE Bacelo - Chemical physics letters, 2008 - Elsevier
Absorption and fluorescence emission spectra of the polycyclic aromatic hydrocarbons benzo[a]pyrene (BaP) and benzo[e]pyrene (BeP) in solution and adsorbed on silica have been …
Number of citations: 14 www.sciencedirect.com
RE Lehr, CW Taylor, S Kumar, HD Mah… - The Journal of Organic …, 1978 - ACS Publications
Syntheses of trans-9, 10-dihydroxy-9, 10-dihydrobenzo [e] pyrene (14b) and of trans-4, 5-dihydroxy-4, 5-dihydro-benzo [e] pyrene (17a) are described. The preparation of the non-K-…
Number of citations: 41 pubs.acs.org

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